1-(2-Methoxyethyl)-4-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid
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Overview
Description
1-(2-Methoxyethyl)-4-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds significant promise in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-4-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound may include the use of methanesulfonic acid as a catalyst and methanol as a solvent, followed by several purification steps to obtain the desired product .
Chemical Reactions Analysis
1-(2-Methoxyethyl)-4-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
1-(2-Methoxyethyl)-4-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-4-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
1-(2-Methoxyethyl)-4-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid can be compared with other indole derivatives such as:
Indole-3-Acetic Acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Serotonin: A neurotransmitter involved in mood regulation.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-methylpyrrolo[3,2-b]indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-16-11-6-4-3-5-10(11)14-12(16)9-13(15(18)19)17(14)7-8-20-2/h3-6,9H,7-8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEAJIHXZZJQBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(N3CCOC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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